molecular formula C12H13N3O B7458565 5-(pyrrolidine-1-carbonyl)-1H-1,3-benzodiazole

5-(pyrrolidine-1-carbonyl)-1H-1,3-benzodiazole

Cat. No. B7458565
M. Wt: 215.25 g/mol
InChI Key: RIPWEZPFYGWNMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(pyrrolidine-1-carbonyl)-1H-1,3-benzodiazole is a chemical compound that has been widely used in scientific research. It has several applications in the field of biochemistry and pharmacology.

Mechanism of Action

5-(pyrrolidine-1-carbonyl)-1H-1,3-benzodiazole binds to the orthosteric site of GPCRs and induces a conformational change in the receptor. This results in the activation of downstream signaling pathways. The compound has been shown to selectively activate certain GPCRs, making it a valuable tool for studying receptor function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(pyrrolidine-1-carbonyl)-1H-1,3-benzodiazole depend on the specific GPCR it activates. It has been shown to activate GPCRs involved in several physiological processes, including neurotransmission, hormone secretion, and immune system function. The compound has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(pyrrolidine-1-carbonyl)-1H-1,3-benzodiazole in lab experiments is its selectivity for certain GPCRs. This allows researchers to study specific receptors and their downstream signaling pathways. Additionally, the compound is fluorescent, making it easy to detect and measure. However, one limitation is that the compound may not be effective in all GPCRs, limiting its usefulness in certain experiments.

Future Directions

There are several future directions for research involving 5-(pyrrolidine-1-carbonyl)-1H-1,3-benzodiazole. One area of interest is the development of new compounds based on the structure of 5-(pyrrolidine-1-carbonyl)-1H-1,3-benzodiazole with improved selectivity and efficacy. Additionally, the compound could be used in the development of new drugs targeting GPCRs. Finally, further studies could be conducted to explore the anti-inflammatory effects of the compound and its potential therapeutic applications.
Conclusion:
In conclusion, 5-(pyrrolidine-1-carbonyl)-1H-1,3-benzodiazole is a valuable tool for studying GPCRs and their downstream signaling pathways. Its selectivity and fluorescent properties make it a useful compound for scientific research. Further research in this area could lead to the development of new drugs and therapies for a variety of physiological processes.

Synthesis Methods

The synthesis of 5-(pyrrolidine-1-carbonyl)-1H-1,3-benzodiazole involves the reaction of 1,3-benzodiazole-5-carboxylic acid with pyrrolidine and thionyl chloride. The reaction takes place in the presence of a solvent such as dichloromethane or chloroform. The product is obtained by crystallization and purification.

Scientific Research Applications

5-(pyrrolidine-1-carbonyl)-1H-1,3-benzodiazole has several applications in scientific research. It is used as a fluorescent probe to study the binding of proteins and enzymes. It is also used as a tool to study the structure and function of G protein-coupled receptors (GPCRs). Additionally, it has been used to study the effects of drugs on GPCRs.

properties

IUPAC Name

3H-benzimidazol-5-yl(pyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-12(15-5-1-2-6-15)9-3-4-10-11(7-9)14-8-13-10/h3-4,7-8H,1-2,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPWEZPFYGWNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=C(C=C2)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(pyrrolidine-1-carbonyl)-1H-1,3-benzodiazole

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